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Compound of Interest

Compound Name: alpha-L-sorbofuranose

Cat. No.: B15176899

An In-depth Technical Guide to the Stereochemistry and Conformation of alpha-L-
Sorbofuranose

Introduction

L-Sorbose, a naturally occurring ketoh-exose, is a significant carbohydrate in both biological
systems and industrial processes, most notably as a key intermediate in the commercial
synthesis of Vitamin C (ascorbic acid) via the Reichstein process.[1] While L-sorbose
predominantly exists in the pyranose form in solution, its furanose isomer, L-sorbofuranose,
plays a crucial role in various chemical and enzymatic reactions. The alpha-anomer of L-
sorbofuranose (a-L-sorbofuranose) presents a unique stereochemical and conformational
landscape that is critical for understanding its reactivity, molecular recognition, and its
application in drug design and development. This guide provides a detailed examination of the
stereochemistry and conformational preferences of a-L-sorbofuranose, supported by
guantitative data, experimental methodologies, and structural diagrams.

Stereochemistry of alpha-L-Sorbofuranose

The stereochemistry of a-L-sorbofuranose is defined by the spatial arrangement of its atoms
and functional groups. As a derivative of L-sorbose, its configuration is established relative to L-
glyceraldehyde.

Chemical Structure and IUPAC Nomenclature:
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Molecular Formula: C6H1206(2]

Molecular Weight: 180.16 g/mol [2]

IUPAC Name: (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[2]

Synonyms: a-L-sorbofuranose, CHEBI:48647[2]

The furanose ring is a five-membered ring formed by an intramolecular hemiacetal linkage
between the keto group at the C2 position and the hydroxyl group at the C5 position of the
open-chain L-sorbose. This cyclization creates a new stereocenter at C2, the anomeric carbon.
The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C2) is on the
opposite side of the ring from the CH20OH group at C5 in a Fischer projection.

Conformational Analysis

The five-membered furanose ring of a-L-sorbofuranose is not planar. To relieve torsional strain,
the ring adopts puckered conformations. The two primary modes of puckering are the envelope
(E) and twist (T) conformations.[1] In an envelope conformation, four ring atoms are coplanar,
and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on
opposite sides of the plane formed by the other three atoms.[1]

These conformations are not static but interconvert through a process called pseudorotation.
This process allows the ring to cycle through a series of E and T conformations with relatively
low energy barriers. The conformational preference is influenced by several factors:

o Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative
substituent at the anomeric carbon to occupy an axial-like position, which is stabilized by the
overlap of a lone pair of electrons from the ring oxygen with the antibonding orbital (c*) of the
C-substituent bond.[3][4]

 Steric Interactions: Repulsive interactions between bulky substituents favor conformations
that maximize the distance between these groups.

 Intramolecular Hydrogen Bonding: The formation of hydrogen bonds between hydroxyl
groups can significantly stabilize certain conformations, often providing 1-2 kcal/mol of
stabilizing energy per bond.[1]
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For a derivative of a-L-sorbofuranose, 1-O-benzyl-2,3-O-isopropylidene-6-O-tosyl-a-I-
sorbofuranose, X-ray crystallography revealed that the furanose ring adopts a slightly twisted
envelope conformation with the C4 atom forming the flap.[5]
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Quantitative Conformational Data

Obtaining precise experimental data for a-L-sorbofuranose is challenging because it is often a
minor isomer in solution, with the pyranose form being more stable and crystallizing
preferentially.[1] However, computational methods like Density Functional Theory (DFT) and
data from closely related derivatives provide valuable insights. The table below summarizes
theoretical geometrical parameters for a-D-fructofuranose, the C3-epimer of a-D-
sorbofuranose, which are expected to be very similar for a-L-sorbofuranose.[1]

Parameter Conformer 1 (e.g., °E) Conformer 2 (e.g., 4Ts)

Relative Energy (kcal/mol) 0.0 05-15

Torsional Angles (°)

vo (04-C1-C2-C3) -25t0 -35 15to 25
v1 (C1-C2-C3-C4) 30to 40 -30 to -40
V2 (C2-C3-C4-04) -20 to -30 35 to 45
vs (C3-C4-04-C1) Oto 10 -20to -30
Va (C4-04-C1-C2) 15 to 25 5 to 15
Puckering Amplitude (A) 0.35-0.45 0.35-0.45

Note: The values presented are illustrative based on typical furanose ring conformations and
may vary depending on the specific computational model and substitution pattern.

Experimental Protocols for Structural Elucidation

Several analytical techniques are employed to determine the stereochemistry and conformation
of a-L-sorbofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the solution-state structure and conformation of
carbohydrates.[1]
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» Objective: To determine the connectivity, stereochemistry, and conformational equilibrium of
a-L-sorbofuranose in solution.

o Methodology:

o Sample Preparation: Dissolve a pure sample of the compound (or an equilibrium mixture)
in a suitable deuterated solvent (e.g., D20, DMSO-ds).

o 1D NMR (*H and %3C): Acquire standard one-dimensional proton and carbon-13 spectra.
Chemical shifts provide information about the electronic environment of each nucleus. For
o-L-sorbofuranose, the chemical shifts of H-3 and the protons on the hydroxymethyl group
at C-2 are influenced by the orientation of the anomeric hydroxyl group.[1]

o 2D NMR (COSY, HSQC, HMBC):

= COSY (Correlation Spectroscopy): Identifies proton-proton (*H-H) spin-spin couplings,
establishing the connectivity of protons within the spin system.

» HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons
and carbons (*H-13C), aiding in the assignment of carbon signals.

» HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond)
couplings between protons and carbons, which is crucial for identifying linkages and
confirming the overall structure.[1]

o NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in
space (through-space interactions). The intensity of NOE cross-peaks is inversely
proportional to the sixth power of the distance between the protons, providing critical
information about the conformation and the orientation of substituents.

o Data Analysis: Analyze chemical shifts, coupling constants (3JHH), and NOE intensities.
Karplus-type equations are used to relate the observed 3JHH coupling constants to the
dihedral angles between the coupled protons, which helps in determining the ring pucker.

X-ray Crystallography
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X-ray crystallography provides unambiguous, high-resolution information about the solid-state
structure of a molecule.

o Objective: To determine the precise three-dimensional structure of a-L-sorbofuranose in a
crystalline form.

o Methodology:

o Crystallization: Grow a single, high-quality crystal of the compound. This is a significant
challenge for a-L-sorbofuranose due to its lower stability compared to the pyranose form.
[1] Often, derivatives are synthesized to facilitate crystallization.[5][6] A common method is
slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.qg.,
methanol/water, dichloromethane).[6]

o Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal
is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

o Structure Solution and Refinement: The diffraction data is used to calculate an electron
density map of the unit cell. From this map, the positions of the atoms are determined
(structure solution). The atomic positions and thermal parameters are then adjusted to
achieve the best fit between the observed and calculated diffraction patterns (structure
refinement).

o Data Analysis: The final refined structure provides precise data on bond lengths, bond
angles, and torsional angles, defining the exact conformation of the molecule in the solid
state.

Click to download full resolution via product page

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light
and is highly sensitive to the stereochemistry of chiral molecules.
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e Objective: To distinguish between anomers (a vs. ) and enantiomers (L vs. D).
» Methodology:

o Sample Preparation: Dissolve the compound in a transparent solvent (e.g., water,
acetonitrile).[1]

o Spectral Acquisition: Record the CD spectrum, typically in the far-UV region (below 250
nm).[1]

o Data Analysis: The resulting spectrum, with characteristic positive or negative peaks
(Cotton effects), serves as a spectroscopic fingerprint for the specific anomer. This can be
compared to spectra of known standards or theoretical calculations.

Conclusion

The stereochemistry and conformation of a-L-sorbofuranose are governed by a delicate
balance of steric, electronic, and solvent effects. While the furanose ring is a minor component
in the equilibrium of L-sorbose, its unique structural features are of significant interest in
medicinal chemistry and glycobiology. A comprehensive understanding, derived from a
combination of advanced spectroscopic techniques like NMR, crystallographic analysis, and
computational modeling, is essential for harnessing its potential in the development of novel
therapeutics and biomaterials. The methodologies and data presented in this guide provide a
framework for researchers to investigate and utilize the distinct properties of this important
carbohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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